

# physicochemical properties of 4-Ethoxy-3-fluorophenylboronic acid

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## Compound of Interest

Compound Name: 4-Ethoxy-3-fluorophenylboronic acid

Cat. No.: B1586633

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## An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-3-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

## Introduction: A Versatile Building Block in Modern Chemistry

**4-Ethoxy-3-fluorophenylboronic acid** is a substituted arylboronic acid that has emerged as a crucial reagent in organic synthesis and medicinal chemistry.<sup>[1]</sup> Its utility is primarily anchored in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds.<sup>[1][2]</sup> The unique structural arrangement, featuring an electron-donating ethoxy group and an electron-withdrawing fluorine atom on the phenyl ring, imparts distinct reactivity and selectivity.<sup>[1]</sup> These substitutions allow for precise modifications in complex organic molecules, making it an invaluable tool for researchers in drug discovery, agrochemical synthesis, and material science.<sup>[1][2]</sup> This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization protocols, and handling considerations to empower its effective application in research and development.

## Core Physicochemical Properties

The fundamental properties of **4-Ethoxy-3-fluorophenylboronic acid** are summarized below. These data are critical for designing reaction conditions, purification strategies, and analytical methods.

Property	Value	Source(s)
CAS Number	279263-10-4	[1][3][4][5][6]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BF <sub>3</sub> O <sub>3</sub>	[1][3][4][5]
Molecular Weight	183.97 g/mol	[1][3][4][5]
Appearance	White to off-white crystalline powder	[1][5]
Melting Point	108-113 °C / 113 °C (Lit.)	[1][4][5]
Boiling Point	328.1 ± 52.0 °C (Predicted)	[4]
Solubility	Soluble in Methanol	[3][4][5][7]
pKa	7.90 ± 0.10 (Predicted)	[3][7]

## Structural Analysis and Spectroscopic Profile

The reactivity and physical characteristics of **4-Ethoxy-3-fluorophenylboronic acid** are a direct consequence of its molecular structure. The boron atom is sp<sup>2</sup>-hybridized, possessing a vacant p-orbital that confers its Lewis acidic character.[8]

Caption: 2D Structure of **4-Ethoxy-3-fluorophenylboronic acid**.

### Key Structural Considerations:

- Lewis Acidity:** The boronic acid moiety, -B(OH)<sub>2</sub>, acts as a mild Lewis acid, capable of reversibly binding with diols. This property is fundamental to its use in sensors and bioconjugation.[1][9]
- Substituent Effects:** The ortho fluorine atom and para ethoxy group modulate the electronic properties of the phenyl ring and the acidity of the boron center. The electron-withdrawing

nature of fluorine enhances the Lewis acidity of the boron atom, which can influence its reactivity in coupling reactions and its binding affinity at physiological pH.[10]

- **Dehydration and Boroxine Formation:** A well-documented characteristic of phenylboronic acids is their tendency to undergo intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine.[8][11] This equilibrium can complicate analysis and storage. Consequently, commercial samples are often sold as a mixture containing varying amounts of the corresponding anhydride.[5]

## Spectroscopic Analysis:

Confirming the identity and purity of **4-Ethoxy-3-fluorophenylboronic acid** relies on standard spectroscopic techniques.

- **NMR Spectroscopy:**  $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ , and  $^{11}\text{B}$  NMR are all valuable.  $^{19}\text{F}$  NMR is particularly useful for confirming the presence and environment of the fluorine substituent. Spectral data for this compound is available in chemical databases.[12]
- **Mass Spectrometry (MS):** Analysis by MS can be challenging due to the low volatility and thermal instability of free boronic acids, which can lead to dehydration in the ion source.[11] Techniques like electrospray ionization (ESI) are often employed, and specialized analytical methods have been developed to minimize boroxine formation and improve signal intensity.[13]

## Stability and Handling

While generally stable and easy to handle compared to other organometallic reagents, boronic acids require specific storage and handling procedures to maintain their integrity.[8]

- **Storage:** The compound should be stored at room temperature in an inert atmosphere, tightly sealed to protect it from moisture.[3][4][7] Storing in a cool, dark place is also recommended to prevent degradation.[5]
- **Chemical Stability:** Boronic acids are susceptible to oxidative degradation, a process that can be significant in biological contexts or in the presence of reactive oxygen species.[9][14] The electronic properties of the aryl ring influence this stability; electron-withdrawing groups

can sometimes enhance resistance to oxidation.[14][15] Protodeboronation (cleavage of the C-B bond) can also occur, particularly under harsh acidic or basic conditions.[9]

## Experimental Protocols for Physicochemical Characterization

To ensure the quality and suitability of **4-Ethoxy-3-fluorophenylboronic acid** for its intended application, several key analytical procedures should be performed.

### Protocol 1: Determination of Melting Point

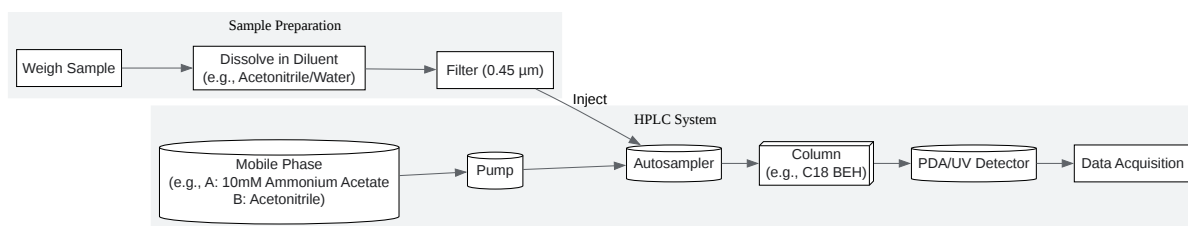
The melting point is a primary indicator of purity. For boronic acids, this measurement can also reflect a dehydration or decomposition event rather than a true melt, so consistency is key.[11]

Methodology:

- **Sample Preparation:** Finely grind a small amount of the crystalline powder.
- **Capillary Loading:** Tightly pack the sample into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** Place the capillary in a calibrated digital melting point apparatus.
- **Heating Profile:** Use a rapid heating rate (e.g., 10-15 °C/min) to approach the expected melting range (approx. 110 °C).
- **Measurement:** Reduce the heating rate to 1-2 °C/min about 10 °C below the expected melting point.
- **Data Recording:** Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Compare the observed range to the literature value (108-113 °C).[4] A broad melting range may indicate the presence of impurities or the boroxine form.

### Protocol 2: Purity Assessment by Reversed-Phase HPLC

HPLC is a robust technique for quantifying the purity of boronic acids and detecting related impurities.[16]



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Caption: General workflow for HPLC analysis of boronic acids.

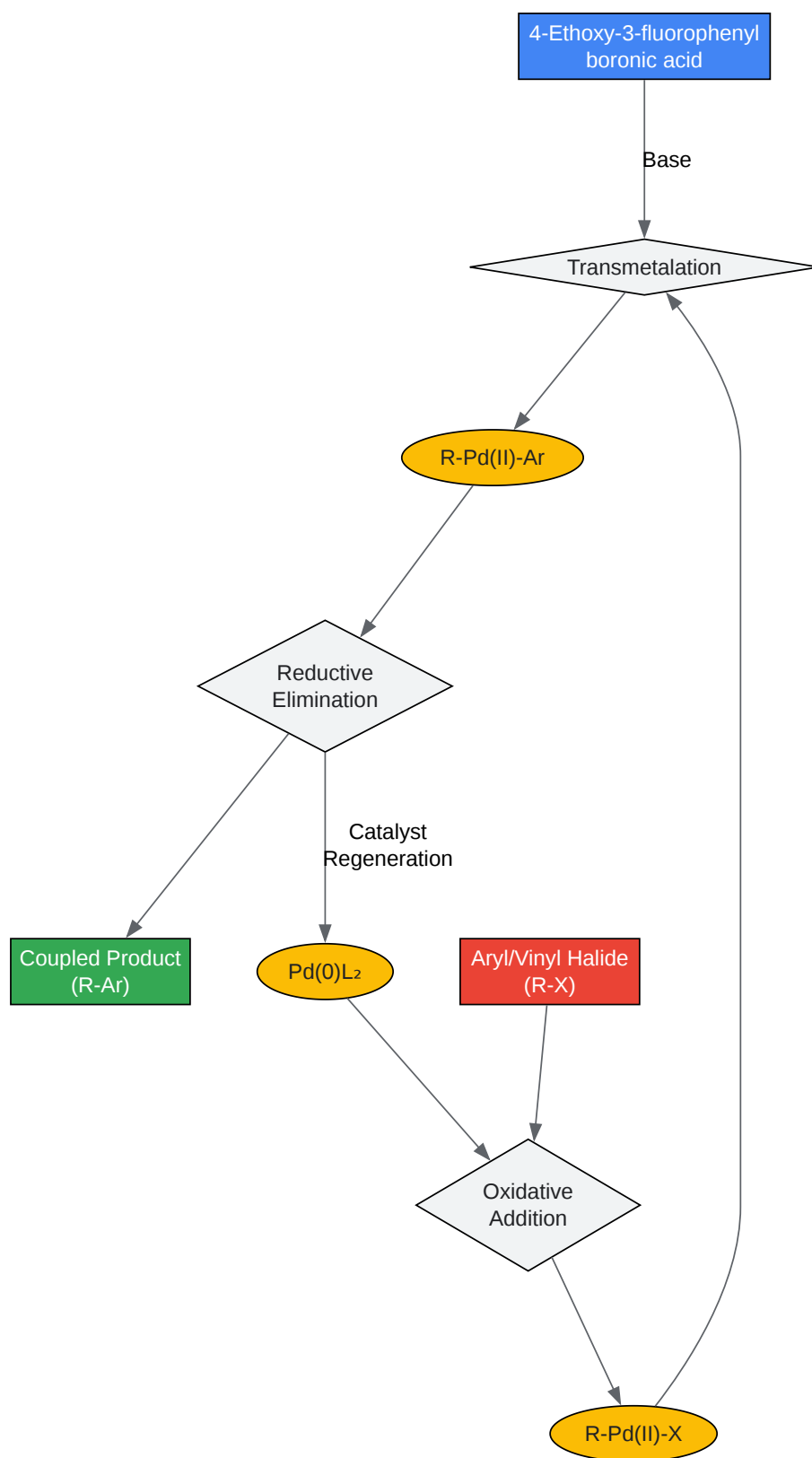
#### Methodology:

- Mobile Phase Preparation:
  - Mobile Phase A: 10 mM ammonium acetate in water.
  - Mobile Phase B: Acetonitrile.
  - Filter and degas both phases prior to use.
- Sample Preparation: Prepare a stock solution of **4-Ethoxy-3-fluorophenylboronic acid** at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
- Chromatographic Conditions:
  - Column: Acquity BEH C18 or equivalent (e.g., 2.1 x 50 mm, 1.7 μm).[\[13\]](#)[\[17\]](#)
  - Flow Rate: 0.3 - 0.5 mL/min.
  - Column Temperature: 30 °C.

- Injection Volume: 1-5  $\mu$ L.
- Detection: UV at 254 nm.
- Gradient Program:
  - Start at 5-10% B.
  - Linearly increase to 95% B over 5-10 minutes.
  - Hold at 95% B for 1-2 minutes.
  - Return to initial conditions and equilibrate.
- Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate purity based on the relative peak area percent. This method should provide good separation of the boronic acid from potential precursors or degradation products.[\[17\]](#)

## Applications in Suzuki-Miyaura Cross-Coupling

The primary application of **4-Ethoxy-3-fluorophenylboronic acid** is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[\[1\]](#) This reaction enables the synthesis of biaryl and aryl-heteroaryl motifs, which are prevalent structures in many pharmaceutical agents.



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Caption: Role in the Suzuki-Miyaura catalytic cycle.

The reaction involves the coupling of the boronic acid with an organohalide (e.g., aryl bromide, iodide, or triflate) in the presence of a palladium catalyst and a base. The ethoxy and fluoro substituents can influence the reaction kinetics and yield by altering the electronic density of the aromatic ring. This makes the compound a valuable building block for creating libraries of complex molecules for structure-activity relationship (SAR) studies in drug discovery.<sup>[1][16]</sup>

## Safety and Regulatory Information

As with any chemical reagent, proper safety precautions must be observed when handling **4-Ethoxy-3-fluorophenylboronic acid**.

- Hazard Identification: The compound is classified as an irritant.
- GHS Hazard Statements:
  - H315: Causes skin irritation.<sup>[5]</sup>
  - H319: Causes serious eye irritation.<sup>[5]</sup>
  - H335: May cause respiratory irritation.
- Precautionary Statements:
  - P261: Avoid breathing dust.
  - P280: Wear protective gloves, eye protection, and face protection.<sup>[5]</sup>
  - P302 + P352: IF ON SKIN: Wash with plenty of water.<sup>[5]</sup>
  - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

## Conclusion

**4-Ethoxy-3-fluorophenylboronic acid** is a sophisticated and highly useful chemical intermediate. Its physicochemical properties—governed by the interplay of the boronic acid

moiety and the unique electronic effects of its fluoro and ethoxy substituents—make it a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, stability, and analytical characterization is paramount for its successful implementation in the laboratory. For researchers in pharmaceutical development, agrochemistry, and material science, this compound offers a reliable and versatile pathway to novel and functional molecules.

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